2-Chloro-6,7-dimethylquinoline-3-carbonitrile
Overview
Description
2-Chloro-6,7-dimethylquinoline-3-carbonitrile (2C6,7DMQC) is an organic compound with a unique structure and properties. It is a member of the quinoline family and is composed of two chlorine atoms, a dimethyl group, and a carbonitrile. This compound has a wide range of applications in scientific research, as well as in the lab. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an intermediate in the synthesis of pharmaceuticals and pesticides. In addition, 2C6,7DMQC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Quinoline derivatives, such as chloroquine and its analogues, have been extensively studied for their medicinal properties. Chloroquine, a well-known antimalarial drug, has inspired the repurposing of quinoline compounds in managing various diseases due to their biochemical properties. Research has highlighted the potential therapeutic applications of quinoline derivatives in cancer therapy, indicating a path for developing synergistic partners in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015). This suggests that compounds like 2-Chloro-6,7-dimethylquinoline-3-carbonitrile could be investigated for similar repurposing efforts in pharmaceutical research.
Pharmacological and Health Benefits
The pharmacological effects of quinoline derivatives extend beyond antimalarial applications. For instance, chlorogenic acid, a phenolic compound, has demonstrated significant health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017). While not directly related to 2-Chloro-6,7-dimethylquinoline-3-carbonitrile, this highlights the broad therapeutic potential of compounds within this chemical class.
Environmental Science and Technology
In the field of environmental science, quinoline compounds have been explored for their role in the chemical recycling of carbon dioxide to fuels. Research on the opportunities and prospects in this area suggests that quinoline derivatives could play a role in sustainable energy solutions (Centi & Perathoner, 2009). This opens up a pathway for investigating the environmental applications of compounds like 2-Chloro-6,7-dimethylquinoline-3-carbonitrile in carbon capture and utilization technologies.
properties
IUPAC Name |
2-chloro-6,7-dimethylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-9-5-10(6-14)12(13)15-11(9)4-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTVCAFOPUIWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538558 | |
Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
CAS RN |
95104-22-6 | |
Record name | 3-Quinolinecarbonitrile, 2-chloro-6,7-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95104-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.